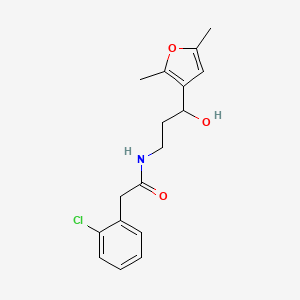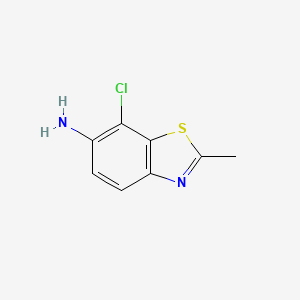
7-Chloro-2-methyl-1,3-benzothiazol-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Chloro-2-methyl-1,3-benzothiazol-6-amine” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have displayed antibacterial activity by inhibiting various enzymes .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring with a chlorine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are complex and can involve various enzymes. For instance, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .Physical And Chemical Properties Analysis
The empirical formula of “this compound” is C8H7ClN2S, and its molecular weight is 198.67 .科学研究应用
CMT-3 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties. CMT-3 has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis.
作用机制
Target of Action
The primary target of 7-Chloro-2-methyl-1,3-benzothiazol-6-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme is crucial for the survival of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of the cell wall in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight of 19867 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
实验室实验的优点和局限性
One of the advantages of using CMT-3 in lab experiments is its ability to inhibit the activity of MMPs. This makes it a useful tool for studying the role of MMPs in cancer cell invasion and metastasis. However, one limitation of using CMT-3 is its potential toxicity. It has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain experiments.
未来方向
There are many future directions for research on CMT-3. One area of interest is its potential use in combination with other anti-cancer drugs. It has been shown to enhance the effectiveness of certain chemotherapeutic agents in animal models of cancer. Another area of interest is the development of more potent and selective MMP inhibitors based on the structure of CMT-3. Finally, the potential use of CMT-3 as an anti-inflammatory agent in the treatment of arthritis and other inflammatory conditions warrants further investigation.
Conclusion:
In conclusion, CMT-3 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory and anti-cancer properties. CMT-3 has been found to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of arthritis. Its mechanism of action is not fully understood, but it has been suggested to work by inhibiting the activity of MMPs and inducing apoptosis in cancer cells. CMT-3 has various advantages and limitations for lab experiments, and there are many future directions for research on this compound.
合成方法
CMT-3 can be synthesized from 2-chloro-6-methylbenzothiazole by reacting it with ammonia in the presence of a palladium catalyst. The yield of this reaction can be improved by using a combination of palladium and copper catalysts. The resulting CMT-3 is a white crystalline powder that is soluble in water.
安全和危害
属性
IUPAC Name |
7-chloro-2-methyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIJAXOJIAYKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

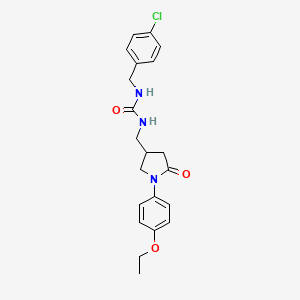
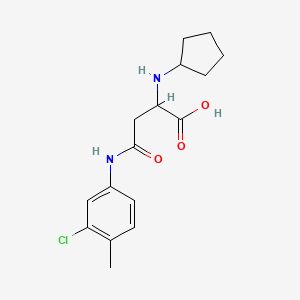
![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)
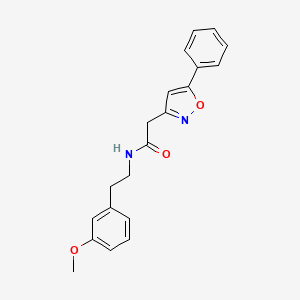
![2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2857714.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
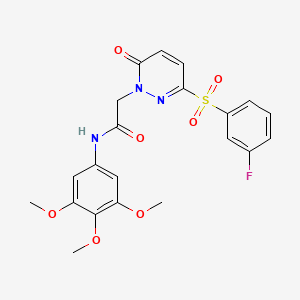
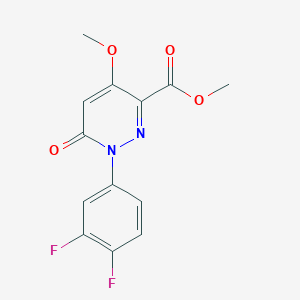
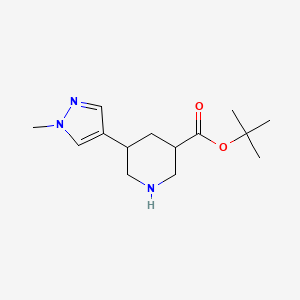
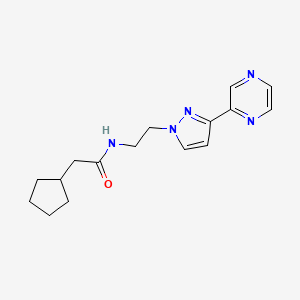

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
